1,6-Dimethyl-3-piperidinol
Overview
Description
1,6-Dimethyl-3-piperidinol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 1 and 6, and a hydroxyl group at position 3 on the piperidine ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1,6-Dimethyl-3-piperidinol, also known as 1,6-dimethylpiperidin-3-ol, is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and pharmacological applications .
Biochemical Analysis
Biochemical Properties
1,6-Dimethyl-3-piperidinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been observed to interact with certain receptors, influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Furthermore, this compound can modulate the activity of various enzymes within the cell, impacting metabolic pathways and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of the interaction . For example, it may inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of drugs and other substances. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . In some cases, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the development of therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can enhance the distribution of this compound to various tissues, while interactions with cellular transporters can facilitate its uptake into specific cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-3-piperidinol can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses a catalyst such as molybdenum disulfide under high pressure and temperature conditions . Another method includes the cyclization of appropriate precursors in the presence of a base or acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-3-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated piperidines.
Scientific Research Applications
1,6-Dimethyl-3-piperidinol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
2,6-Dimethylpiperidine: Similar structure but with methyl groups at positions 2 and 6.
3-Hydroxypiperidine: Contains a hydroxyl group at position 3 but lacks methyl groups.
Uniqueness: 1,6-Dimethyl-3-piperidinol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,6-dimethylpiperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-7(9)5-8(6)2/h6-7,9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINHGUGIHCODEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.